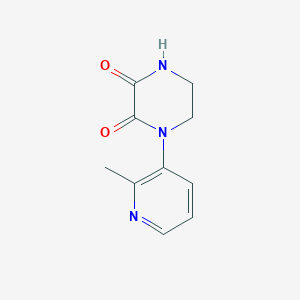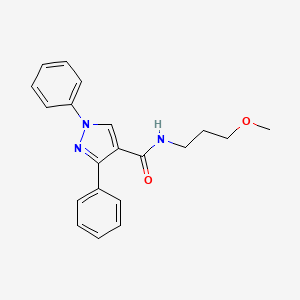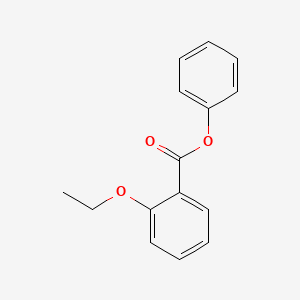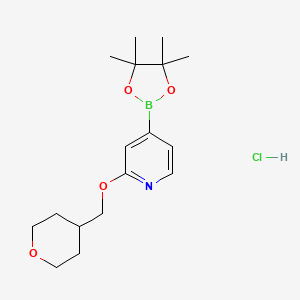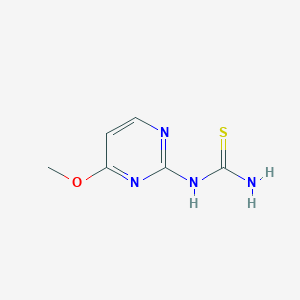
(4-Methoxypyrimidin-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxypyrimidin-2-yl)thiourea is a heterocyclic compound that contains both pyrimidine and thiourea functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the methoxy group at the 4-position of the pyrimidine ring and the thiourea moiety contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypyrimidin-2-yl)thiourea typically involves the reaction of 4-methoxypyrimidine-2-amine with thiocyanate or isothiocyanate reagents. One common method is the reaction of 4-methoxypyrimidine-2-amine with ammonium thiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
(4-Methoxypyrimidin-2-yl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-Methoxypyrimidin-2-yl)thiourea is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to modulate biological pathways makes it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a key intermediate in the production of various commercial products.
作用机制
The mechanism of action of (4-Methoxypyrimidin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy group on the pyrimidine ring can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
(4-Methylpyrimidin-2-yl)thiourea: Similar structure but with a methyl group instead of a methoxy group.
(4-Chloropyrimidin-2-yl)thiourea: Contains a chlorine atom at the 4-position instead of a methoxy group.
(4-Aminopyrimidin-2-yl)thiourea: Features an amino group at the 4-position.
Uniqueness
(4-Methoxypyrimidin-2-yl)thiourea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C6H8N4OS |
|---|---|
分子量 |
184.22 g/mol |
IUPAC 名称 |
(4-methoxypyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C6H8N4OS/c1-11-4-2-3-8-6(9-4)10-5(7)12/h2-3H,1H3,(H3,7,8,9,10,12) |
InChI 键 |
YSRCIWLLOYECHX-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1)NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)
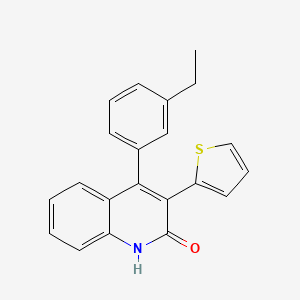


![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)

![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
